REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].[CH2:5]([NH:7][CH2:8][CH2:9][NH:10][CH2:11][CH3:12])[CH3:6]>O>[CH2:5]([N:7]1[CH2:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:3][C:1]1=[O:2])[CH3:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCNCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated rapidly
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
maintained for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
is then evaporated at 60° C. under water
|
Type
|
DISTILLATION
|
Details
|
The oil is distilled in a short path distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(CN(CC1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |